Methyl 6-iodoquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

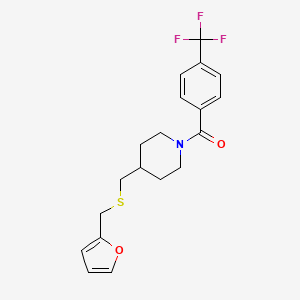

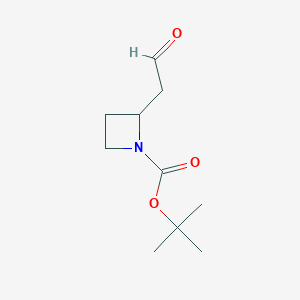

“Methyl 6-iodoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8INO2 . It has a molecular weight of 313.09 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 6-iodoquinoline-2-carboxylate” is1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

“Methyl 6-iodoquinoline-2-carboxylate” is a powder . The predicted boiling point is 396.3±22.0 °C and the predicted density is 1.771±0.06 g/cm3 .科学的研究の応用

Synthesis of Isoquinoline Derivatives

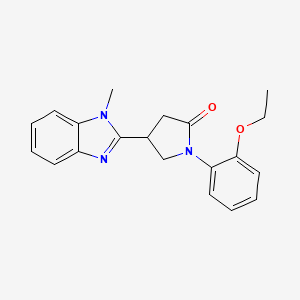

Methyl 6-iodoquinoline-2-carboxylate is used in the synthesis of various isoquinoline derivatives. For example, it has been utilized in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, as demonstrated in the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This results in the formation of 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011).

Aminocarbonylation Processes

The compound is also significant in aminocarbonylation processes. The aminocarbonylation of 6-iodoquinoline, for instance, has been explored with a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions significantly influence the formation of amides and ketoamides (Sami Chniti, L. Kollár, A. Bényei, A. Takács, 2021).

Antiproliferative Activity Research

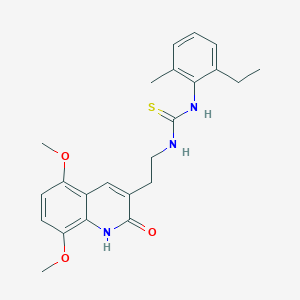

In cancer research, derivatives of methyl 6-iodoquinoline-2-carboxylate, like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate, have shown significant antiproliferative activity against various cancer cells. These novel compounds exhibited more potent antiproliferative activity than some reference drugs and were effective in inducing ROS generation and PARP cleavage in cells, making them promising anticancer lead compounds for further optimization (Xingyue Ji, Si-tu Xue, Yue-chen Zhan, Jia-jia Shen, Lin-tao Wu, Jie Jin, Zhen Wang, Zhuo-rong Li, 2014).

Auxiliary-Assisted Palladium-Catalyzed Arylation

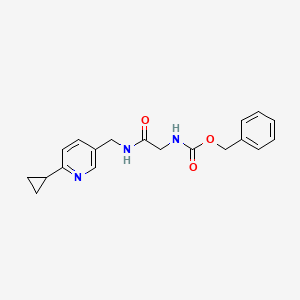

It plays a role in auxiliary-assisted palladium-catalyzed arylation processes. A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method is significant for functionalizing amino- and hydroxy-acid derivatives (D. Shabashov, O. Daugulis, 2010).

Synthetic Studies on Marine Drugs

In the field of marine drug synthesis, derivatives like 4H-Chromene-2-carboxylic acid ester, synthesized via various chemical reactions including the use of compounds like methyl 6-iodoquinoline-2-carboxylate, are being studied for their potential in antitumor activities. This research is crucial for understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Hui-jing Li, Jun-Li Wang, Rui Wang, Dong-Hui Luo, Yan‐Chao Wu, 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 6-iodoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWTQVMENCIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)

![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)